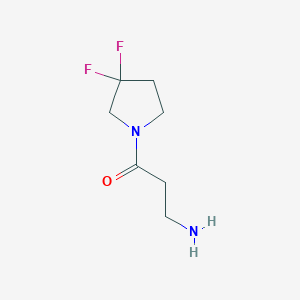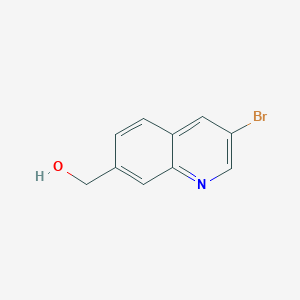![molecular formula C5H3BrN4 B1382732 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1335054-80-2](/img/structure/B1382732.png)
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine
Descripción general
Descripción
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring with a bromine atom at the second position. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications in various fields.
Mecanismo De Acción
Target of Action
The primary targets of 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine are diverse and depend on the specific derivative of the compound. For instance, some derivatives have been found to act as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE), which plays a crucial role in cardiovascular vasodilation . Other derivatives have shown significant inhibitory effects on the ERK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to changes in cellular processes. For example, derivatives that inhibit the ERK signaling pathway result in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This interaction disrupts the normal functioning of these proteins, leading to changes in cell behavior.
Biochemical Pathways
The affected biochemical pathways depend on the specific target of the this compound derivative. In the case of ERK signaling pathway inhibition, the downstream effects include the induction of cell apoptosis and G2/M phase arrest, and regulation of cell cycle-related and apoptosis-related proteins .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific derivative and its target. For instance, derivatives that inhibit the ERK signaling pathway can induce apoptosis and cell cycle arrest in cancer cells, leading to a decrease in their proliferation .
Análisis Bioquímico
Biochemical Properties
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit enzymes such as JAK1 and JAK2, which are involved in cytokine signaling pathways . Additionally, it acts as an inverse agonist for RORγt, a nuclear receptor that plays a role in the regulation of immune responses . These interactions highlight the compound’s potential in modulating immune and inflammatory responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in gastric cancer cells, derivatives of this compound have been shown to suppress the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression results in the inhibition of cell proliferation and induction of apoptosis, demonstrating the compound’s potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts amino acid metabolism, leading to cellular stress and apoptosis. Additionally, the compound’s interaction with nuclear receptors and kinases further modulates cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These findings underscore the importance of controlled experimental conditions when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological activity . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with nuclear receptors and transcription factors, modulating gene expression . In the mitochondria, it can influence cellular metabolism and apoptosis pathways . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of Schiff base zinc (II) complex supported on magnetite nanoparticles as a catalyst under mild conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The use of microwave irradiation and heterogeneous catalysts allows for efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole and pyrimidine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Copper acetate and other metal catalysts are often used in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyrimidines, while cycloaddition reactions can produce various fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Biological Studies: The compound exhibits various biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Industrial Applications: It is utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Comparación Con Compuestos Similares
2-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-c]pyrimidine: This compound has a different fusion pattern between the triazole and pyrimidine rings, leading to distinct chemical and biological properties.
[1,2,3]Triazolo[1,5-a]pyrimidine: Another isomer with a different arrangement of nitrogen atoms in the triazole ring, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-8-5-7-2-1-3-10(5)9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEFLTYNPXRWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335054-80-2 | |
| Record name | 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


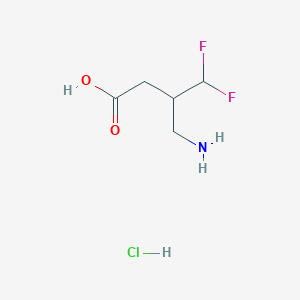

![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)
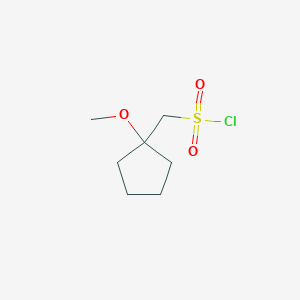
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
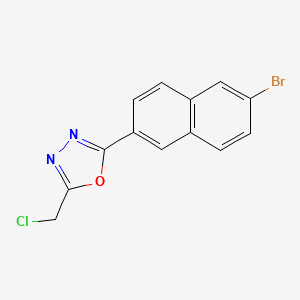
![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)


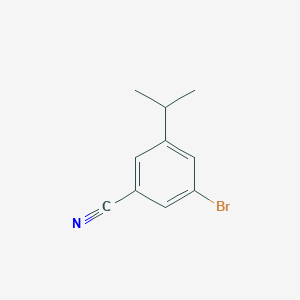
![1-Aminomethyl-2-Oxa-5-Aza-Bicyclo[2.2.1]Heptane-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1382664.png)

